molecular formula C18H21ClFN3O5S B14017165 Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-YL(2-fluoro-4-(methylsulfonyl)phenyl)carbamate

Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-YL(2-fluoro-4-(methylsulfonyl)phenyl)carbamate

Cat. No.: B14017165
M. Wt: 445.9 g/mol
InChI Key: ULEFUYSTALRSKJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Introduction of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Formation of the Carbamate Group: This step involves the reaction of the intermediate with tert-butyl isocyanate.

    Introduction of the Fluoro and Methylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of the corresponding alcohol and amine.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The presence of various functional groups allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate
  • tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate

Uniqueness

The uniqueness of tert-butyl 6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl2-fluoro-4-(methylsulfonyl)phenylcarbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C18H21ClFN3O5S

Molecular Weight

445.9 g/mol

IUPAC Name

tert-butyl N-[6-chloro-5-(2-hydroxyethyl)pyrimidin-4-yl]-N-(2-fluoro-4-methylsulfonylphenyl)carbamate

InChI

InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(16-12(7-8-24)15(19)21-10-22-16)14-6-5-11(9-13(14)20)29(4,26)27/h5-6,9-10,24H,7-8H2,1-4H3

InChI Key

ULEFUYSTALRSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)S(=O)(=O)C)F)C2=C(C(=NC=N2)Cl)CCO

Origin of Product

United States

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